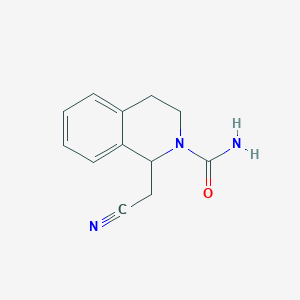

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Description

1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 338953-57-4) is a substituted isoquinoline derivative characterized by a cyanomethyl group at the 1-position and a carboxamide moiety at the 2-position. This compound is part of a broader class of isoquinolinecarboxamides investigated for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-5-11-10-4-2-1-3-9(10)6-8-15(11)12(14)16/h1-4,11H,5-6,8H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCCNOOYNKQGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198857 | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338793-03-6 | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of isoquinoline derivatives with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules and heterocycles, facilitating the development of new materials and compounds.

- Chemical Reactions : It undergoes various reactions, including oxidation to form carboxylic acids or ketones and reduction to convert nitrile groups to amines. Nucleophilic substitution can occur at the cyanomethyl group, allowing for the creation of diverse derivatives.

Biology

- Biological Activities : Research indicates that 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits potential antimicrobial and anticancer properties. Studies suggest it may inhibit specific enzymes or receptors involved in critical biological processes, influencing cellular signaling pathways.

Medicine

- Therapeutic Development : The compound is being explored as a lead compound for developing new therapeutic agents. Its dual functional groups (cyanomethyl and carboxamide) allow for modifications that can enhance biological activity and specificity against various diseases.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials, contributing to advancements in material science and chemical engineering.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups, suggesting its potential as a lead compound in cancer therapeutics.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that it exhibited substantial antibacterial activity, supporting further exploration for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles

- (S)-N-Benzyl-1-phenyl derivatives exhibit dual inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), with IC₅₀ values in the micromolar range. The (S)-stereochemistry and benzyl group are critical for target engagement .

Antimicrobial and Antithrombotic Activity

- Perfluoroalkyl derivatives (e.g., 1-(heptafluoropropyl)) demonstrate potent antithrombotic and antibacterial effects, attributed to fluorinated groups enhancing membrane penetration and resistance to oxidative metabolism .

- Methoxy-substituted analogues (e.g., 6,7-dimethoxy): Improved solubility and target affinity, as seen in neuroactive compounds from G.D. Searle & Co. .

Physicochemical Properties

- Melting Points: Methoxy- and benzyl-substituted derivatives (e.g., 109°–110°C for N-(2-diisopropylaminoethyl)-6,7-dimethoxy) suggest crystalline stability, whereas fluorinated compounds (e.g., 117°–118°C for 1-(heptafluoropropyl)) exhibit higher melting points due to increased molecular symmetry .

- Lipophilicity: Fluorinated and cyanomethyl groups increase logP values, enhancing blood-brain barrier penetration compared to unsubstituted N-phenyl analogues .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The cyanomethyl group may stabilize the carboxamide moiety via resonance, reducing hydrolysis compared to esters or simpler amides.

- Steric Effects: Bulky substituents (e.g., diisopropylaminoethyl) in G.D. Searle compounds enhance receptor binding but may limit bioavailability .

- Fluorination : Perfluoroalkyl chains (e.g., heptafluoropropyl) drastically alter pharmacokinetics, prolonging half-life in vivo .

Biological Activity

The compound 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Inhibition of Enzymes : Compounds related to isoquinoline derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For example, a study identified potent inhibitors of AChE and MAOs with IC50 values as low as 0.28 µM for AChE and 0.0029 µM for MAO-B . This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Isoquinoline derivatives have demonstrated significant anticancer activities. For instance, certain derivatives exhibited nanomolar inhibitory activity against tumor cell lines by inhibiting tubulin polymerization, which is essential for cancer cell proliferation .

- Neuromodulatory Effects : The compound may act as a positive allosteric modulator at dopamine D1 receptors, potentially benefiting conditions such as schizophrenia and Parkinson's disease . This modulation can enhance cognitive function and motor control.

Pharmacological Profiles

The biological activity of This compound can be summarized in the following table:

| Activity | Description | IC50 Values |

|---|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase, enhancing cholinergic transmission | 0.28 µM (hAChE) |

| MAO Inhibition | Inhibits monoamine oxidases involved in neurotransmitter metabolism | 0.0029 µM (MAO-B) |

| Antitumor Activity | Inhibits tubulin polymerization in cancer cells | 1.34 µM (HeLa cells) |

| D1 Receptor Modulation | Enhances dopamine signaling, potentially improving cognitive functions | N/A |

Neuroprotective Effects

A study evaluated the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cell lines when exposed to oxidative stressors, suggesting potential applications in neurodegenerative diseases .

Anticancer Research

In another investigation focusing on the anticancer properties of isoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC50 value of 0.12 µM against colorectal cancer cells, showing promise as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, and how do their yields and stereochemical outcomes compare?

- Methodological Answer :

- Palladium-catalyzed C–H aminoimidoylation (): This method enables direct functionalization of the isoquinoline core, avoiding multi-step protection/deprotection sequences. Yields range from 60–85%, with moderate stereocontrol depending on ligand choice (e.g., bidentate phosphines enhance enantioselectivity).

- Multi-component Castagnoli-Cushman reactions (): These reactions produce tetrahydroisoquinoline derivatives via imine-anhydride couplings. While efficient (70–90% yields), diastereoselectivity is highly solvent-dependent (e.g., THF favors trans isomers, while DCM promotes cis).

- Traditional methods (): Classical approaches like Bischler-Napieralski cyclization suffer from lower yields (40–60%) and limited scalability due to harsh acidic conditions.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key markers include the cyanomethyl group (δ ~3.8–4.2 ppm for CH2CN; δ ~120 ppm for CN in 13C) and the carboxamide NH (δ ~6.5–7.5 ppm, broad singlet) .

- X-ray crystallography (): Resolves stereochemical ambiguity in crystalline derivatives. For example, the title compound in shows a planar isoquinoline ring with a dihedral angle of 8.2° between the aromatic and carboxamide planes.

- IR spectroscopy : Confirms carboxamide C=O stretching (~1650–1680 cm⁻¹) and CN absorption (~2240 cm⁻¹).

Q. What are the critical stability considerations and optimal storage conditions for this compound?

- Methodological Answer :

- Stability : The cyanomethyl group is prone to hydrolysis under acidic or humid conditions, forming carboxylic acid byproducts. Avoid prolonged exposure to light, which accelerates decomposition .

- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C. Desiccants like silica gel are essential to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Compare activities under consistent conditions (e.g., cell lines, enzyme concentrations). For example, antitumor activity in (IC50 = 2.1 µM in MCF-7 cells) may vary due to differential membrane permeability.

- Structure-activity relationship (SAR) studies : Modify the cyanomethyl or carboxamide substituents to isolate contributions to bioactivity. shows that N-benzyl substitution enhances monoamine oxidase (MAO) inhibition by 30% .

- Orthogonal assays : Validate antimicrobial claims () using both broth microdilution and agar diffusion methods to rule out false positives.

Q. What computational modeling approaches predict binding affinity and selectivity toward neurological targets like MAO-B?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B’s flavin-binding site. highlights hydrogen bonding between the carboxamide and Tyr435 as critical for selectivity .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to solvent accessibility of the cyanomethyl group, which may reduce off-target effects.

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to optimize binding (e.g., fluorination improves blood-brain barrier penetration).

Q. How to design experiments to study diastereoselectivity in synthetic routes?

- Methodological Answer :

- Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. reports a 4:1 trans:cis ratio under optimized conditions .

- Kinetic vs. thermodynamic control : Vary reaction temperature and time. Lower temperatures (0°C) favor kinetic cis products, while prolonged heating (80°C) shifts equilibrium to trans.

- Isotope labeling : Incorporate deuterium at the cyanomethyl position to track stereochemical outcomes via 2H NMR.

Data Contradiction Analysis

- Synthetic Yields : Palladium-catalyzed methods () report higher yields than traditional routes, but reproducibility issues may arise from trace oxygen or moisture. Always validate under inert conditions.

- Biological Activity : Discrepancies in IC50 values (e.g., antitumor vs. antimicrobial) likely reflect assay-specific factors like cell viability endpoints. Use secondary assays (e.g., apoptosis markers) to confirm mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.